Nonafluoro-1-butanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Nonafluoro-1-butanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Powerful Fluorinated Building Block
Nonafluoro-1-butanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, stands as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique chemical architecture, characterized by a highly fluorinated butyl chain attached to a reactive sulfonyl chloride moiety, imparts a distinct set of properties that chemists can leverage to construct complex molecular frameworks and introduce the coveted perfluoroalkyl group. This guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic applications of nonafluoro-1-butanesulfonyl chloride, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively and safely utilize this versatile compound.
Core Physicochemical and Safety Profile
Nonafluoro-1-butanesulfonyl chloride is a clear, colorless liquid at room temperature.[1][2] Its high degree of fluorination significantly influences its physical properties, such as its high density and distinct boiling point. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Nonafluoro-1-butanesulfonyl chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₄ClF₉O₂S | [3] |
| Molecular Weight | 318.55 g/mol | [3] |
| Boiling Point | 100.5-103.5 °C | [2] |
| Density | 1.807 g/cm³ (predicted) | [2] |
| Flash Point | 20.1 °C | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Solubility | Soluble in most organic solvents. | [5] |
| CAS Number | 2991-84-6 | [3] |
Safety and Handling Precautions:
Nonafluoro-1-butanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2][6] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]
Mandatory Personal Protective Equipment (PPE):
-
Faceshield and safety goggles[6]
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[6]
-
Flame-retardant lab coat[6]
-
Appropriate respiratory protection, such as a respirator with a suitable filter cartridge[6]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[2] The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis of the sulfonyl chloride group.[5]
Spectral Characterization: Deciphering the Molecular Signature
While specific, publicly available spectra for nonafluoro-1-butanesulfonyl chloride are limited, its spectral characteristics can be confidently predicted based on the well-established principles of NMR, IR, and mass spectrometry for analogous fluorinated and sulfonyl chloride-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: As a highly fluorinated molecule, ¹⁹F NMR spectroscopy is the most informative technique for its characterization.[7] The spectrum is expected to show distinct signals for the different fluorine environments within the nonafluorobutyl chain. Based on typical chemical shift ranges for perfluoroalkyl chains, the following approximate chemical shifts (relative to CFCl₃) are anticipated:[8][9]
-
-CF₃ group: around -81 ppm
-
-CF₂- group adjacent to CF₃: around -126 ppm
-
-CF₂- group: around -122 ppm
-
-CF₂- group adjacent to SO₂Cl: significantly downfield, likely in the range of -110 to -115 ppm due to the electron-withdrawing effect of the sulfonyl chloride group.
The coupling patterns (multiplicities) will provide further structural confirmation, with geminal and vicinal F-F couplings being prominent.[7]
¹³C NMR: The ¹³C NMR spectrum will be characterized by signals for the four carbon atoms of the perfluorobutyl chain. Due to the strong electronegativity of the attached fluorine atoms, these signals will appear in the downfield region of the spectrum, typically between 105 and 120 ppm.[10][11] The carbon atoms will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group and the C-F bonds.[4]
-
S=O asymmetric and symmetric stretching: Two strong bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[12]
-
C-F stretching: Very strong and broad absorptions are anticipated in the region of 1100-1300 cm⁻¹.[13]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 318 (for ³⁵Cl) and 320 (for ³⁷Cl) may be observed, though it might be weak due to the lability of the S-Cl bond.[14] The fragmentation pattern will be characterized by the loss of Cl (m/z 283) and SO₂ (m/z 219).[15] Further fragmentation of the perfluorobutyl cation will lead to a series of peaks corresponding to the loss of CF₂, CF₃, and other fluorinated fragments.[16]
Chemical Reactivity and Mechanistic Insights
The reactivity of nonafluoro-1-butanesulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for introducing the nonafluorobutanesulfonyl moiety onto nucleophiles.
Nucleophilic Substitution with Amines: Formation of Sulfonamides
One of the most important reactions of nonafluoro-1-butanesulfonyl chloride is its reaction with primary and secondary amines to form highly stable N-substituted nonafluorobutanesulfonamides.[17] This reaction is a cornerstone in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents.
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur, leading to a tetrahedral intermediate which then collapses with the expulsion of the chloride ion.[18] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[19]
Synthetic Protocols and Experimental Workflows
The following protocols are representative examples of how nonafluoro-1-butanesulfonyl chloride can be utilized in synthesis. Appropriate safety precautions must be followed at all times.
Protocol: Synthesis of N-Benzylnonafluoro-1-butanesulfonamide
This protocol details the synthesis of a sulfonamide from a primary amine and nonafluoro-1-butanesulfonyl chloride.
Materials:
-
Nonafluoro-1-butanesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Reagent Addition: Dissolve nonafluoro-1-butanesulfonyl chloride (1.1 eq.) in anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylnonafluoro-1-butanesulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the reactive nonafluoro-1-butanesulfonyl chloride. [5]* Low Temperature Addition: The dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of potential side products.
-
Base: Triethylamine acts as a scavenger for the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. [19]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the cross-coupling of an arylboronic acid with nonafluoro-1-butanesulfonyl chloride.
Materials:
-
Nonafluoro-1-butanesulfonyl chloride
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add nonafluoro-1-butanesulfonyl chloride (1.0 eq.) and the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert and Degassed Conditions: The palladium catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere with degassed solvents is essential for catalytic activity. [20]* Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency. [20]* Base: The base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. [20]
Conclusion and Future Outlook
Nonafluoro-1-butanesulfonyl chloride is a valuable and versatile reagent that empowers chemists to introduce the perfluorobutylsulfonyl group into a wide range of molecules. Its utility in the synthesis of sulfonamides and in advanced cross-coupling reactions underscores its importance in drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe application in the laboratory. As the demand for novel fluorinated compounds continues to grow, the strategic use of reagents like nonafluoro-1-butanesulfonyl chloride will undoubtedly play a central role in the development of next-generation pharmaceuticals and advanced materials.
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